Ponatinib mono-hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ponatinib mono-hydrochloride is a pharmaceutical compound known for its efficacy as a multi-target tyrosine kinase inhibitor. It is primarily used in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Ponatinib mono-hydrochloride is particularly effective against the T315I mutation, which is resistant to many other tyrosine kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ponatinib mono-hydrochloride can be synthesized through a series of chemical reactions involving the formation of its core structure followed by hydrochloride salt formation. The synthesis typically involves the following steps:
Formation of the Core Structure: The core structure of ponatinib is synthesized through a series of reactions, including the formation of an imidazopyridazine moiety.
Hydrochloride Salt Formation: The final step involves the conversion of ponatinib to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ponatinib mono-hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: The product is purified using techniques such as crystallization and filtration to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ponatinib mono-hydrochloride undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert it to reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Substituting Agents: Such as halogens for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of ponatinib mono-hydrochloride, which can be analyzed using techniques like NMR spectroscopy and mass spectrometry .
Scientific Research Applications
Ponatinib mono-hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying multi-target kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and protein interactions.
Medicine: Extensively studied for its therapeutic potential in treating various cancers, particularly those resistant to other treatments.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Ponatinib mono-hydrochloride exerts its effects by inhibiting multiple tyrosine kinases, including the Bcr-Abl tyrosine kinase, which is constitutively active in chronic myeloid leukemia. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: Another tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A multi-target kinase inhibitor with a broader spectrum of activity.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy against certain mutations.
Uniqueness of Ponatinib Mono-Hydrochloride
Ponatinib mono-hydrochloride is unique due to its ability to inhibit the T315I mutation, which is resistant to other tyrosine kinase inhibitors. This makes it a valuable treatment option for patients with resistant forms of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .
Properties
IUPAC Name |
3-(2-imidazo[1,2-a]pyrazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N6O.ClH/c1-20-3-4-22(15-21(20)6-8-25-17-34-27-18-33-9-10-38(25)27)28(39)35-24-7-5-23(26(16-24)29(30,31)32)19-37-13-11-36(2)12-14-37;/h3-5,7,9-10,15-18H,11-14,19H2,1-2H3,(H,35,39);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIROLAWGQFSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4C=CN=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClF3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.